Erbium(III) sulfate hydrate

Vue d'ensemble

Description

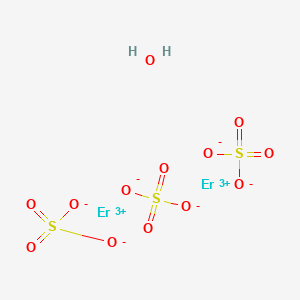

Erbium(III) sulfate hydrate, also known as erbium(III) trisulfate hydrate, is a chemical compound with the molecular formula H₂Er₂O₁₃S₃. It is a pink crystalline powder that is moderately soluble in water and acids. This compound is primarily used in research and industrial applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Erbium(III) sulfate hydrate can be synthesized through the reaction of erbium oxide (Er₂O₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving erbium oxide in sulfuric acid, followed by crystallization to obtain the hydrated form of erbium(III) trisulfate. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, erbium(3+);trisulfate;hydrate is produced in bulk by reacting erbium oxide with sulfuric acid in large reactors. The resulting solution is then subjected to crystallization processes to obtain the hydrated form. The purity of the compound is ensured through various purification techniques, including filtration and recrystallization.

Analyse Des Réactions Chimiques

Thermal Decomposition

Heating Er₂(SO₄)₃·xH₂O induces stepwise dehydration and sulfate decomposition:

-

Sulfate breakdown : Above 400°C, the anhydrous sulfate decomposes to erbium oxide and sulfur trioxide:

This aligns with thermogravimetric patterns observed in rare-earth sulfates .

Solubility and Hydrolysis

Aqueous behavior is governed by pH and ion interactions:

-

Solubility : Highly soluble in water (3.217 g/cm³ density), forming pink solutions .

-

Hydrolysis : In neutral/basic conditions, Er³⁺ undergoes hydrolysis to form insoluble Er(OH)₃:

XAS studies reveal Er³⁺ primarily exists as [Er(OH₂)₈]³⁺ in bulk solution, with surface interactions forming chloride complexes in mixed electrolytes .

Acid-Base Reactivity

The sulfate demonstrates amphoteric character:

-

Acidic conditions : Stable in dilute H₂SO₄, resisting protonation due to sulfate's low basicity .

-

Basic conditions : Precipitates Er(OH)₃ upon NaOH addition, leaving sulfate in solution:

Coordination Chemistry

EXAFS studies highlight Er³⁺'s coordination flexibility:

-

Primary sphere : 8-9 water molecules coordinate Er³⁺ with Er–O bond lengths of 2.33–2.36 Å .

-

Secondary interactions : Sulfate ions form outer-sphere complexes, evidenced by extended Er–S correlations at 3.20 Å in surface-enriched solutions .

| Coordination Feature | Bond Length (Å) | Coordination Number |

|---|---|---|

| Er–O (H₂O) | 2.33–2.36 | 8–9 |

| Er–S (SO₄²⁻) | 3.20 | 3 |

Surface and Interfacial Behavior

At electrolyte-vapor interfaces, Er³⁺ exhibits unique clustering:

-

Surface enrichment : Er³⁺ concentrates at interfaces, forming polynuclear [(H₂O)₆₋₇Er(SO₄)₃] domains .

-

Cluster formation : Er–Er correlations at 3.20 Å suggest hydrolysis-driven oligomerization, critical in solvent extraction processes .

This comprehensive profile establishes Er₂(SO₄)₃·xH₂O as a versatile reagent in materials science, with reactivity patterns mirroring lanthanide(III) sulfates while displaying distinct coordination dynamics.

Applications De Recherche Scientifique

Chemical Applications

Precursor for Synthesis

- Erbium(III) sulfate hydrate serves as a precursor for synthesizing other erbium compounds. It is utilized in the preparation of various coordination complexes and catalysts, contributing to advancements in inorganic chemistry and materials science.

Catalyst in Reactions

- This compound is also employed as a catalyst in diverse chemical reactions. Its ability to facilitate oxidation and reduction processes makes it valuable in synthetic organic chemistry .

Biological Applications

Investigating Rare Earth Elements

- In biological research, this compound is used to study the effects of rare earth elements on biological systems. It helps elucidate the role of these elements in cellular processes and their potential impacts on health.

Potential Therapeutic Properties

- There is ongoing research into the therapeutic properties of erbium compounds, including their applications in cancer treatment and imaging techniques. The unique optical properties of erbium make it suitable for use in photodynamic therapy .

Medical Applications

Optical Imaging

- This compound is explored for its potential in medical imaging technologies. Its luminescent properties can be harnessed for enhanced imaging techniques, improving diagnostic capabilities .

Cancer Treatment

- Research indicates that erbium-based compounds may have applications in cancer therapies, particularly due to their ability to absorb light at specific wavelengths, which can be used to target cancer cells selectively .

Industrial Applications

Optical Materials

- The compound is widely used in manufacturing optical materials such as glass and ceramics. Its unique optical characteristics enable it to enhance the performance of optical fibers and other photonic devices .

Colorant in Glass Manufacturing

- This compound acts as a colorant in glass production and porcelain enamel glazes, contributing to aesthetic qualities while maintaining material integrity .

Case Study 1: Synthesis of Erbium Complexes

A study demonstrated the synthesis of dinuclear erbium(III) complexes using this compound as a starting material. The resulting complexes exhibited significant electrochemical activity and photoluminescence, showcasing the potential for applications in molecular electronics and photonics .

Case Study 2: Medical Imaging Techniques

Research involving erbium compounds highlighted their efficacy in enhancing imaging contrast in MRI scans. The study revealed that incorporating erbium into imaging agents improved the visibility of tumors, leading to more accurate diagnostics .

Mécanisme D'action

The mechanism of action of erbium(3+);trisulfate;hydrate involves its interaction with molecular targets and pathways in various applications. In optical materials, erbium ions (Er³⁺) interact with the host matrix, enhancing the material’s optical properties. In biological systems, erbium ions can interact with cellular components, influencing cellular processes and signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Erbium(III) oxide (Er₂O₃): A common oxide of erbium used in various applications.

Erbium(III) chloride (ErCl₃): A chloride compound of erbium used in chemical synthesis and research.

Erbium(III) nitrate (Er(NO₃)₃): A nitrate compound of erbium used in research and industrial applications.

Uniqueness

Erbium(III) sulfate hydrate is unique due to its specific chemical structure and properties. Its hydrated form allows for better solubility and reactivity in aqueous solutions compared to its anhydrous counterparts. Additionally, its pink crystalline appearance and moderate solubility make it suitable for various specialized applications in research and industry.

Activité Biologique

Erbium(III) sulfate hydrate, also known as erbium trisulfate hydrate, is a compound that has garnered attention in various fields including materials science and biology. This article delves into the biological activity of this compound, exploring its potential effects on biological systems, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a rare earth metal compound with the chemical formula and a molecular weight of approximately 622.01 g/mol. It appears as a pink crystalline powder and is primarily used in applications such as optical fibers and glass manufacturing due to its unique optical properties .

Biological Role and Metabolism

Absorption and Distribution

Erbium does not have a known essential biological role; however, it can influence metabolic processes. Humans typically consume about 1 mg of erbium per year, with the highest concentrations found in bones, kidneys, and liver . Research indicates that ionic erbium behaves similarly to calcium ions and can bind to proteins such as calmodulin, suggesting potential interactions with cellular signaling pathways.

Toxicity and Safety

While erbium compounds are generally considered non-toxic at low levels, they can exhibit slight toxicity if ingested in larger amounts. Studies have shown that exposure to erbium nitrates can lead to increased triglyceride levels in the liver and elevated hepatic enzyme leakage into the bloodstream . Inhalation and ingestion are the primary exposure routes, as erbium does not readily penetrate unbroken skin.

Research has indicated that erbium salts may stimulate various metabolic pathways. For instance, certain erbium compounds have been shown to increase RNA polymerase II activity, which is crucial for gene expression regulation . Additionally, there is evidence suggesting that these compounds may influence lipid metabolism by affecting triglyceride levels in hepatic tissues.

Case Study 1: Hepatic Effects

A study investigating the effects of erbium nitrate on liver function revealed that exposure led to significant alterations in triglyceride metabolism. The study observed increased triglyceride accumulation in liver cells alongside elevated levels of hepatic enzymes in the blood, indicating potential hepatotoxic effects .

Case Study 2: Protein Binding

Another research effort focused on the interaction between erbium ions and calmodulin. The findings suggested that erbium could modulate calcium signaling pathways by binding to calmodulin, potentially influencing various cellular processes such as muscle contraction and neurotransmitter release .

Comparative Analysis of Erbium Compounds

| Compound | Molecular Formula | Toxicity Level | Biological Activity |

|---|---|---|---|

| This compound | Low | Stimulates metabolism; interacts with proteins | |

| Erbium nitrate | Moderate | Increases triglycerides; affects RNA polymerase II | |

| Erbium oxide | Low | Limited biological activity; primarily used in materials science |

Propriétés

IUPAC Name |

erbium(3+);trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Er.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMWBQQHHXYLMK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Er+3].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Er2H2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583545 | |

| Record name | Erbium sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20814-10-2 | |

| Record name | Erbium sulfate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.